2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 939008-52-3
VCID: VC5492672
InChI: InChI=1S/C20H23NO3/c1-13-8-14(2)10-16(9-13)21-18(22)12-23-17-7-5-6-15-11-20(3,4)24-19(15)17/h5-10H,11-12H2,1-4H3,(H,21,22)
SMILES: CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C
Molecular Formula: C20H23NO3
Molecular Weight: 325.408

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide

CAS No.: 939008-52-3

Cat. No.: VC5492672

Molecular Formula: C20H23NO3

Molecular Weight: 325.408

* For research use only. Not for human or veterinary use.

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide - 939008-52-3

Specification

CAS No. 939008-52-3
Molecular Formula C20H23NO3
Molecular Weight 325.408
IUPAC Name 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C20H23NO3/c1-13-8-14(2)10-16(9-13)21-18(22)12-23-17-7-5-6-15-11-20(3,4)24-19(15)17/h5-10H,11-12H2,1-4H3,(H,21,22)
Standard InChI Key UXIQQNLHXTXISV-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide, reflects its hybrid structure combining a dihydrobenzofuran moiety and a dimethyl-substituted aniline group. Key features include:

  • Benzofuran core: A 2,3-dihydro-1-benzofuran ring with 2,2-dimethyl substitutions, conferring rigidity and lipophilicity.

  • Acetamide linker: A -CH2-C(=O)-NH- group bridging the benzofuran and aromatic amine.

  • 3,5-Dimethylphenyl group: A para-substituted aromatic ring likely influencing steric and electronic interactions.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.939008-52-3
Molecular FormulaC20H23NO3
Molecular Weight325.408 g/mol
SMILESCC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C
InChIKeyUXIQQNLHXTXISV-UHFFFAOYSA-N

The Standard InChI string (InChI=1S/C20H23NO3/c1-13-8-14(2)10-16(9-13)21-18(22)12-23-17-7-5-6-15-11-20(3,4)24-19(15)17/h5-10H,11-12H2,1-4H3,(H,21,22)) confirms the stereochemistry and bonding pattern.

Synthesis and Reaction Pathways

Hypothetical Synthesis Routes

While explicit synthetic protocols for this compound remain unpublished, its structure suggests a multi-step approach analogous to related acetamide derivatives:

  • Benzofuran precursor preparation: Alkylation or cyclization of resorcinol derivatives to form the 2,2-dimethyl-2,3-dihydrobenzofuran scaffold.

  • Etherification: Reaction of the benzofuran-7-ol intermediate with chloroacetamide or bromoacetyl bromide to introduce the acetamide linker.

  • Buchwald-Hartwig coupling: Palladium-catalyzed amidation to attach the 3,5-dimethylaniline group.

Challenges in Synthesis

  • Steric hindrance: The 2,2-dimethyl groups on the benzofuran may impede nucleophilic substitution at the 7-position.

  • Regioselectivity: Ensuring exclusive O-alkylation over competing C-alkylation requires careful control of base and solvent (e.g., DMF with K2CO3).

Physicochemical and Spectroscopic Properties

Predicted Solubility and Stability

  • Lipophilicity: The LogP value (estimated via XLogP3-AA) is approximately 3.8, indicating moderate hydrophobicity suitable for blood-brain barrier penetration.

  • Solubility: Limited aqueous solubility (<1 mg/mL) due to aromatic stacking; soluble in DMSO, DMF, and dichloromethane.

Spectroscopic Signatures

  • IR spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).

  • NMR (hypothetical):

    • 1H NMR: δ 2.2 (s, 6H, dimethyl groups), δ 6.8–7.1 (m, aromatic protons).

    • 13C NMR: δ 170.5 (amide carbonyl), δ 115–155 (aromatic carbons).

Research Gaps and Future Directions

Unexplored Therapeutic Avenues

  • Antiparasitic activity: No studies have evaluated efficacy against helminths or protozoa.

  • Kinase inhibition: The dimethylphenyl group may target tyrosine kinases implicated in cancer.

ADMET Profiling

Critical unknowns include:

  • CYP450 interactions: Risk of drug-drug interactions via CYP3A4/5 inhibition.

  • hERG liability: Potential QT prolongation due to benzofuran-aromatic systems.

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